

Spectroscopic Profile of 4-(4-Bromophenylsulfonyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Bromophenylsulfonyl)morpholine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(4-Bromophenylsulfonyl)morpholine**, a molecule of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the experimental protocols employed for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of synthesized **4-(4-Bromophenylsulfonyl)morpholine** can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the proton environment within the molecule. The spectrum of **4-(4-Bromophenylsulfonyl)morpholine** was recorded in deuterated dimethyl sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data for **4-(4-Bromophenylsulfonyl)morpholine** in DMSO-d_6

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---|
| 7.85 - 7.75 | m | 4H | Aromatic protons (AA'BB' system) |
| 3.65 - 3.55 | m | 4H | Morpholine protons (-O-CH ₂ -) |
| 2.95 - 2.85 | m | 4H | Morpholine protons (-N-CH ₂ -) |

Note: The aromatic protons of the 4-bromophenylsulfonyl group typically exhibit a complex second-order splitting pattern (AA'BB' system) due to the magnetic inequivalence of the ortho and meta protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of **4-(4-Bromophenylsulfonyl)morpholine** reveals the following characteristic signals.

Table 2: ¹³C NMR Spectroscopic Data for **4-(4-Bromophenylsulfonyl)morpholine**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------------------------|
| ~138 | Aromatic C (quaternary, C-S) |
| ~132 | Aromatic CH |
| ~129 | Aromatic CH |
| ~127 | Aromatic C (quaternary, C-Br) |
| ~66 | Morpholine C (-O-CH ₂) |
| ~46 | Morpholine C (-N-CH ₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of solid **4-(4-Bromophenylsulfonyl)morpholine**

is typically recorded using a KBr pellet.

Table 3: Key IR Absorption Bands for **4-(4-Bromophenylsulfonyl)morpholine**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3080 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (morpholine) |
| ~1575 | Strong | Aromatic C=C stretch |
| ~1350 | Strong | Asymmetric SO ₂ stretch |
| ~1160 | Strong | Symmetric SO ₂ stretch |
| ~1110 | Strong | C-O-C stretch (morpholine) |
| ~1080 | Strong | S-N stretch |
| ~820 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |
| ~550 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-(4-Bromophenylsulfonyl)morpholine**, electron ionization (EI) is a common method. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 4: Mass Spectrometry Data (Electron Ionization) for **4-(4-Bromophenylsulfonyl)morpholine**

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|---|
| 305/307 | ~50 | [M] ⁺ (Molecular ion) |
| 220/222 | ~10 | [M - C ₄ H ₉ NO] ⁺ |
| 155/157 | ~100 | [Br-C ₆ H ₄] ⁺ |
| 86 | ~40 | [C ₄ H ₈ NO] ⁺ (Morpholine fragment) |
| 56 | ~30 | [C ₃ H ₆ N] ⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analyses of **4-(4-Bromophenylsulfonyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are referenced to the residual solvent peak. For ¹H NMR, the data is typically acquired with 16-32 scans, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

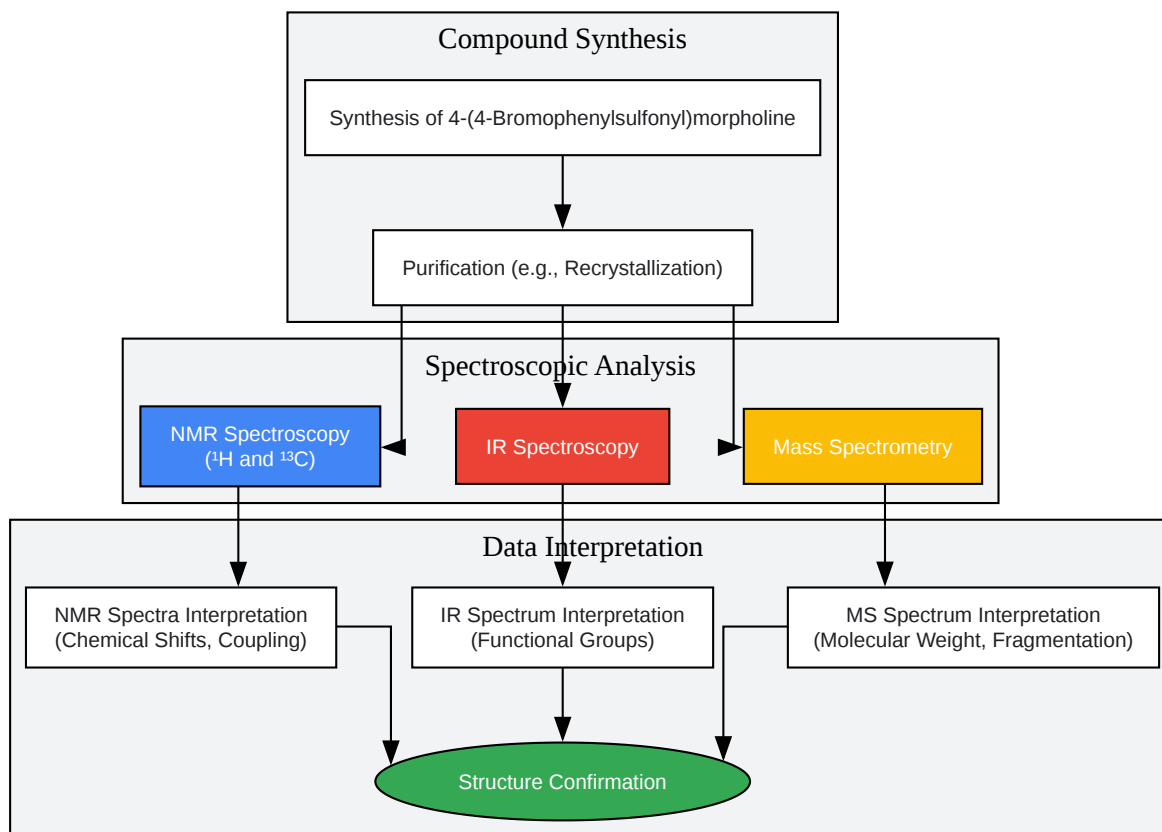
For solid samples, a small amount of the compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound. The eluent from the GC is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **4-(4-Bromophenylsulfonyl)morpholine** can be visualized as a logical progression from sample preparation to data interpretation.



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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com